3-Desmethylcolchicine 3-Desmethylcolchicine 3-Desmethylcolchicine is a natural product found in Colchicum arenarium, Colchicum autumnale, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 7336-33-6
VCID: VC21347261
InChI: InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Molecular Formula: C21H23NO6
Molecular Weight: 385.4 g/mol

3-Desmethylcolchicine

CAS No.: 7336-33-6

Cat. No.: VC21347261

Molecular Formula: C21H23NO6

Molecular Weight: 385.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Desmethylcolchicine - 7336-33-6

CAS No. 7336-33-6
Molecular Formula C21H23NO6
Molecular Weight 385.4 g/mol
IUPAC Name N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
Standard InChI Key JRRUSQGIRBEMRN-HNNXBMFYSA-N
Isomeric SMILES CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Canonical SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
Appearance Yellow Solid
Melting Point 163-166°C (dec.)

Chemical Structure and Properties

Structural Characteristics

3-Desmethylcolchicine is characterized by its tricyclic structure similar to colchicine but with a critical difference: the absence of a methyl group at position 3. This demethylation results in a hydroxy group on the carbon ring that can participate in various chemical interactions . The chemical formula for 3-desmethylcolchicine is C21H23NO6, and it has a CAS registry number of 7336-33-6.

Physical and Chemical Properties

The compound exists as a crystalline solid at room temperature. Its unique structure, particularly the presence of the hydroxy group at position 3, contributes to its ability to participate in radical scavenging activities . This property distinguishes it from colchicine and may contribute to its differing biological effects. The hydroxy group also provides additional opportunities for hydrogen bonding, which influences its interactions with biological targets such as the androgen receptor.

Biochemical Properties

3-Desmethylcolchicine interacts with various enzymes, proteins, and other biomolecules. The hydroxy-group on its carbon ring participates in radical scavenging. This biochemical property contributes to its potential antioxidant activity, which may play a role in its anti-inflammatory effects. The compound's ability to bind to tubulin and disrupt microtubule formation is central to many of its biological effects, similar to the mechanism of colchicine but potentially with different binding affinities and downstream consequences.

Pharmacology and Mechanism of Action

Primary Mechanism

The primary mechanism of action of 3-desmethylcolchicine involves the disruption of microtubule formation, similar to its parent compound colchicine. It binds to tubulin, a protein that forms microtubules, and prevents its polymerization. This action leads to several cellular consequences:

  • Inhibition of mitosis (cell division), resulting in cell cycle arrest

  • Disruption of intracellular transport mechanisms that depend on intact microtubules

  • Interference with cellular processes that rely on cytoskeletal integrity

  • Disruption of inflammatory cell function, particularly neutrophils

This mechanism underpins many of the biological effects observed with 3-desmethylcolchicine, including its anti-inflammatory and potential anti-cancer properties.

Anti-inflammatory Pathways

3-Desmethylcolchicine exhibits significant anti-inflammatory effects through several mechanisms:

  • Inhibition of neutrophil migration and chemotaxis by disrupting microtubule-dependent cellular movement

  • Reduction in the release of pro-inflammatory cytokines and mediators

  • Possible modulation of the NLRP3 inflammasome pathway, which may reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18

  • Potential induction of hepatokine secretion from liver cells, which plays a role in modulating inflammation in myeloid cells

The compound's anti-inflammatory effects have been demonstrated in experimental models, with significant reduction in inflammation-associated edema.

Cellular Effects

At the cellular level, 3-desmethylcolchicine affects multiple processes:

  • Cell cycle arrest due to disruption of the mitotic spindle, which prevents proper chromosome segregation during cell division

  • Potential induction of apoptosis in certain cell types, particularly rapidly dividing cells

  • Reduction in inflammatory cell aggregation, which contributes to its anti-inflammatory effects

  • Alterations in cell morphology and function due to cytoskeletal disruption

These cellular effects are dose-dependent and may vary across different cell types and tissues.

Biological Activities

Anti-inflammatory Effects

One of the most well-documented biological activities of 3-desmethylcolchicine is its anti-inflammatory effect. Research has shown that at doses of 100 μg per foot in rat models, this compound inhibited edema by 39% at three hours and 47% at five hours post-injection. This significant reduction in inflammation highlights the compound's potential as an anti-inflammatory agent for various conditions characterized by excessive or chronic inflammation.

Effects on Microtubule Dynamics

As a tubulin-binding agent, 3-desmethylcolchicine significantly impacts microtubule dynamics. This affects various cellular processes:

  • Disruption of the cytoskeleton, affecting cell shape and structural integrity

  • Inhibition of cell migration, which is particularly important for inflammatory cells and potentially for cancer cell metastasis

  • Effects on intracellular transport of vesicles, proteins, and organelles

  • Interference with the formation of the mitotic spindle, leading to cell cycle arrest

These effects on microtubule dynamics are central to both the therapeutic potential and possible toxicity of the compound.

Interaction with Androgen Receptor

Recent research has identified a potentially significant interaction between 3-desmethylcolchicine and the androgen receptor (AR). Molecular docking studies have shown that 3-desmethylcolchicine has a high affinity for AR, with docking free energies of −6.7 kcal/mol (3 hydrogen bonds), −6.5 kcal/mol (2 hydrogen bonds), and −6.5 kcal/mol (2 hydrogen bonds) . This interaction suggests potential applications in diseases where AR plays a role, such as certain types of cancer, including gastric cancer.

The discovery of this interaction opens new avenues for research into 3-desmethylcolchicine as a potential targeted therapy for AR-dependent conditions. The high binding affinity and the formation of multiple hydrogen bonds suggest a stable and potentially biologically significant interaction.

Research Applications

Cancer Research

3-Desmethylcolchicine has emerging applications in cancer research, particularly in the context of gastric cancer. The discovery of its high affinity for the androgen receptor (AR) has opened new avenues for investigation, as AR has been identified as a pathogenic feature in human malignant tumors . Research suggests that 3-desmethylcolchicine might offer a new therapeutic strategy for treating gastric cancer by targeting AR.

Studies have shown that activated AR can provide cancer cells with survival benefits, making it a potential target for anti-cancer intervention . The ability of 3-desmethylcolchicine to bind to AR with high affinity suggests it might interfere with AR signaling and potentially limit cancer cell survival and proliferation.

Inflammation Research

Due to its potent anti-inflammatory properties, 3-desmethylcolchicine serves as a valuable tool in inflammation research. It helps researchers study:

  • Mechanisms of inflammation at the cellular and molecular levels

  • Microtubule-dependent inflammatory processes, including leukocyte migration and function

  • Development of new anti-inflammatory agents with improved safety profiles

  • The role of cytoskeletal elements in inflammatory responses

Its demonstrated efficacy in reducing inflammation-associated edema in experimental models makes it a useful compound for studying various aspects of the inflammatory response.

Cardiovascular Research

Recent studies have explored the potential of colchicine and its derivatives, including 3-desmethylcolchicine, in cardiovascular research. Meta-analyses have indicated that these compounds may reduce the incidence of major adverse cardiovascular events (MACE), suggesting a role in understanding and potentially treating cardiovascular diseases .

The anti-inflammatory properties of 3-desmethylcolchicine may be particularly relevant to cardiovascular research, as inflammation plays a significant role in various cardiovascular pathologies, including atherosclerosis. By modulating inflammatory processes, 3-desmethylcolchicine might help in understanding the relationship between inflammation and cardiovascular disease progression.

Metabolism and Pharmacokinetics

Formation and Metabolism

3-Desmethylcolchicine is formed as a metabolite of colchicine through demethylation. This process is primarily mediated by the enzyme CYP3A4, which is found in the intestine and hepatocyte cells . In human liver microsomes, approximately 9.8% of colchicine is metabolized to 3-desmethylcolchicine after 60 minutes of incubation .

This metabolic pathway is significant from a pharmacological perspective, as it means that individuals taking colchicine will also be exposed to 3-desmethylcolchicine as a result of normal metabolic processes. The formation rate varies between individuals, likely due to variations in CYP3A4 activity.

Enzymatic Pathways

The formation of 3-desmethylcolchicine is specifically linked to CYP3A4 activity. Studies have shown a significant correlation between nifedipine oxidase activity (a marker of CYP3A4 activity) and the formation rates of 3-desmethylcolchicine (r = 0.96, P < 0.001) . Chemical inhibition of CYP3A4 by compounds such as gestodene or troleandomycin can reduce the formation of 3-desmethylcolchicine by approximately 70% .

Excretion

While specific data on the excretion of 3-desmethylcolchicine is limited, it likely follows pathways similar to colchicine, which involves both active biliary and renal excretion . The metabolic profile and excretion pathways influence the compound's duration of action and potential for accumulation, which are important considerations for any therapeutic applications.

Understanding the excretion pathways is particularly important for patients with impaired liver or kidney function, as altered excretion could potentially lead to accumulation and increased risk of toxicity.

Comparison with Similar Compounds

Comparison with Colchicine

3-Desmethylcolchicine differs from colchicine in several important ways:

These differences, while subtle at the structural level, may translate to significant differences in biological activity and therapeutic potential.

Comparison with 2-Desmethylcolchicine

Another important metabolite of colchicine is 2-desmethylcolchicine (2-DMC). Key differences and similarities include:

  • Structure: 2-DMC lacks a methyl group at position 2, while 3-DMC lacks it at position 3

  • Formation rate: In human liver microsomes, 3-DMC forms at a higher rate (9.8% of substrate) compared to 2-DMC (5.5% of substrate)

  • Biological activity: Both compounds retain anti-mitotic and anti-inflammatory properties, but with potentially different potencies and specificity for various targets

The different positions of demethylation in these two metabolites likely result in different three-dimensional structures, which could affect their interactions with biological targets.

Comparative Pharmacology

Table 1: Comparison of Colchicine and Its Demethylated Derivatives

PropertyColchicine3-Desmethylcolchicine2-Desmethylcolchicine
Chemical StructureContains methyl groups at positions 2 and 3Lacks methyl group at position 3Lacks methyl group at position 2
Formation in Human LiverParent compound9.8% of colchicine (60 min) 5.5% of colchicine (60 min)
Primary EnzymeN/A (parent compound)CYP3A4 CYP3A4
Anti-inflammatory ActivityHighModerate to highModerate
Toxicity ProfileHigherLower than parentVaries
Clinical UseEstablished (gout, FMF)InvestigationalInvestigational
AR Binding AffinityNot specifically studiedHigh (-6.7 kcal/mol) Not specifically studied

This comparative analysis highlights the unique properties of 3-desmethylcolchicine relative to its parent compound and sister metabolite, emphasizing its potential value as a research tool and therapeutic candidate.

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